5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid
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Overview
Description
5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid is a complex organic compound with a unique structure It contains multiple functional groups, including a phenyldiazenyl group, an isoindole ring, and a benzene dicarboxylic acid moiety
Preparation Methods
The synthesis of 5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid involves several stepsThe final step involves the coupling of the isoindole derivative with benzene-1,3-dicarboxylic acid under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyldiazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The isoindole ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other phenyldiazenyl derivatives and isoindole-containing molecules. Compared to these compounds, 5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
CAS No. |
302927-81-7 |
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Molecular Formula |
C29H18N4O7 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
5-[[1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carbonyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H18N4O7/c34-25(30-21-13-17(28(37)38)12-18(14-21)29(39)40)16-6-11-23-24(15-16)27(36)33(26(23)35)22-9-7-20(8-10-22)32-31-19-4-2-1-3-5-19/h1-15H,(H,30,34)(H,37,38)(H,39,40) |
InChI Key |
XWCOFLMQDZVXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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